2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid
Description
2-((4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid is a coumarin-derived compound characterized by a propanoic acid moiety linked via an ether bond to the 7-position of the chromen-2-one core. Its molecular formula is C₁₆H₁₈O₅, with a molecular weight of 290.32 g/mol and a purity of 95% . The substituents on the coumarin scaffold include a 4-methyl group, a 3-propyl chain, and the oxygenated propanoic acid side chain at position 6.
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxypropanoic acid |
InChI |
InChI=1S/C16H18O5/c1-4-5-13-9(2)12-7-6-11(20-10(3)15(17)18)8-14(12)21-16(13)19/h6-8,10H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
MTPBMABINRMNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)O)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid typically involves the esterification of 4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chromene ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the chromene ring.
Scientific Research Applications
2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s chromene moiety is known to interact with cellular enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory pathways, reduction of oxidative stress, and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural Variations and Physicochemical Properties
The compound is compared to five analogs with modifications in substituent positions, alkyl chain lengths, or functional groups (Table 1).
Table 1: Key Structural and Physicochemical Parameters
Key Observations:
Substituent Position Sensitivity: The position of methyl/propyl groups significantly impacts molecular interactions. For example, the isomer 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (CAS 32991-17-6) shares the same molecular formula as the target compound but differs in substituent placement (8-methyl vs. 4-methyl) . Such positional isomers may exhibit divergent solubility or receptor-binding profiles. The 5-position substitution in 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid introduces steric and electronic effects distinct from 7-substituted analogs .
Alkyl Chain Modifications: Replacing propyl with butyl (e.g., 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid) increases hydrophobicity (MW = 330.38 vs. 290.32) , which could enhance membrane permeability but reduce aqueous solubility.
Functional Group Effects: Substituting propanoic acid with acetic acid (e.g., 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid) reduces the carbon chain length, increasing acidity (pKa ~4.7 for acetic acid vs. ~4.9 for propanoic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
